MRT-83 Displays 20-60-Fold Greater Potency Than Cyclopamine Across Cell-Based Hh Pathway Assays
In a direct head-to-head comparison, MRT-83 demonstrates 20-60-fold greater potency than the classic natural product Smo antagonist cyclopamine across multiple cell-based Hedgehog pathway assays, establishing its superior activity as a pharmacological tool [1].
| Evidence Dimension | Relative potency (fold difference) across Hh pathway assays |
|---|---|
| Target Compound Data | MRT-83: 20-60-fold more potent than cyclopamine |
| Comparator Or Baseline | Cyclopamine (reference Smo antagonist) |
| Quantified Difference | 20-60-fold higher potency |
| Conditions | Multiple Hh cell-based assays including Gli-dependent luciferase reporter and alkaline phosphatase differentiation assays |
Why This Matters
For researchers requiring potent and reliable Hh pathway inhibition with reduced compound usage, MRT-83 offers substantially greater potency per unit mass compared to the traditional reference antagonist cyclopamine, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Roudaut H, et al. Identification and mechanism of action of the acylguanidine MRT-83, a novel potent Smoothened antagonist. Mol Pharmacol. 2011 Mar;79(3):453-60. doi: 10.1124/mol.110.069708. PMID: 21177415. View Source
